Daphnetin

Catalog No.
S525011
CAS No.
486-35-1
M.F
C9H6O4
M. Wt
178.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Daphnetin

CAS Number

486-35-1

Product Name

Daphnetin

IUPAC Name

7,8-dihydroxychromen-2-one

Molecular Formula

C9H6O4

Molecular Weight

178.14 g/mol

InChI

InChI=1S/C9H6O4/c10-6-3-1-5-2-4-7(11)13-9(5)8(6)12/h1-4,10,12H

InChI Key

ATEFPOUAMCWAQS-UHFFFAOYSA-N

SMILES

C1=CC(=C(C2=C1C=CC(=O)O2)O)O

Synonyms

7,8-dihydroxycoumarin, daphnetin

Canonical SMILES

C1=CC(=C(C2=C1C=CC(=O)O2)O)O

Anticancer Properties

Daphnetin exhibits promising anti-cancer effects in various studies. Research suggests it can suppress the growth and proliferation of cancer cells through various mechanisms, including:

  • Inducing cell death (apoptosis): Daphnetin triggers apoptosis in cancer cells, leading to their self-destruction .
  • Anti-angiogenesis: It hinders the formation of new blood vessels, crucial for tumor growth and metastasis .
  • Modulating cell signaling pathways: Daphnetin affects various signaling pathways involved in cancer development and progression .

Antibacterial Activity

Daphnetin demonstrates antibacterial properties against various bacterial strains, including the common stomach ulcer-causing bacterium, Helicobacter pylori . This activity makes it a potential candidate for developing novel antibacterial agents.

Anti-inflammatory and Neuroprotective Effects

Daphnetin exhibits anti-inflammatory and neuroprotective properties in animal models. Studies suggest it can:

  • Reduce inflammation: Daphnetin may suppress the production of inflammatory mediators, offering potential benefits in managing inflammatory conditions like arthritis .
  • Improve cognitive function: Daphnetin administration in animal models has shown improved memory and learning, suggesting potential benefits for neurodegenerative diseases .

Daphnetin, also known as 7,8-dihydroxycoumarin, is a naturally occurring compound belonging to the coumarin family. It is primarily isolated from plants of the genus Daphne, which are part of the Thymelaeaceae family. Daphnetin has a chemical formula of C₉H₆O₄ and features a coumarin-like backbone with two hydroxyl groups at positions 7 and 8, distinguishing it from other coumarins. This compound appears as an odorless and tasteless powder that is soluble in organic solvents like ethanol and methanol but has limited solubility in water .

Daphnetin's mechanism of action is multifaceted and depends on the specific biological context. Here are some potential mechanisms:

  • Protein Kinase Inhibition: Daphnetin can inhibit the activity of specific protein kinases, such as epidermal growth factor receptor (EGFR), protein kinase A (PKA), and protein kinase C (PKC) []. This may lead to the suppression of cell proliferation and altered cellular signaling pathways.
  • Antioxidant Activity: The presence of hydroxyl groups in its structure suggests potential free radical scavenging activity, helping to protect cells from oxidative stress [].
  • Antimalarial Effects: Studies suggest daphnetin may have schizontocidal activity against malaria parasites, but the exact mechanism requires further investigation [].
, including:

  • Glycosylation: Daphnetin can be enzymatically converted to daphnin (7-O-glucoside) through the action of O-dihydroxycoumarin 7-O-glucosyltransferase .
  • Hydrolysis: It can be hydrolyzed to yield its glycosidic derivative, daphnin, or reformed from daphnin under specific conditions .
  • Condensation Reactions: Daphnetin derivatives can be synthesized via Knoevenagel condensation and acid-catalyzed Pechmann reactions, allowing for structural modifications that enhance its biological activity .

Daphnetin exhibits a wide range of biological activities:

  • Anti-inflammatory Effects: It has been shown to inhibit the TLR4/NF-kB signaling pathway, which plays a crucial role in inflammatory responses. This inhibition helps mitigate inflammation in various animal models .
  • Antioxidant Properties: Daphnetin demonstrates significant radical scavenging activity, making it effective against oxidative stress. Its derivatives have shown enhanced antioxidant capabilities depending on their substituents .
  • Neuroprotective Effects: Research indicates that daphnetin may protect against neurodegenerative processes by modulating inflammatory signaling pathways and reducing oxidative damage .

Daphnetin can be synthesized through several methods:

  • From Pyrogallol: Heating pyrogallol with propionic acid under concentrated sulfuric acid catalysis produces daphnetin .
  • Using 2,3,4-Trihydroxybenzaldehyde: In the presence of N,N-diethylaniline and ethyl acetate under nitrogen atmosphere, daphnetin can be synthesized from 2,3,4-trihydroxybenzaldehyde .
  • Isolation from Plants: Daphnetin is traditionally extracted from Daphne species using solvents like ethanol or methanol, followed by chromatographic techniques for purification .

Daphnetin has several applications in various fields:

  • Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, daphnetin is being explored for therapeutic uses in treating conditions like arthritis, neurodegenerative diseases, and cancer .
  • Food Industry: Its antioxidant properties make it a candidate for use as a natural preservative or additive in food products .
  • Cosmetics: Daphnetin's skin-protective effects may also find applications in cosmetic formulations aimed at reducing oxidative stress on the skin .

Daphnetin interacts with various biological molecules:

  • Human Serum Albumin Binding: Studies show that daphnetin binds to human serum albumin, affecting its microenvironment and potentially influencing drug delivery and metabolism .
  • Enzymatic Interactions: Its conversion between daphnin and daphnetin involves enzymatic pathways that are crucial for its biological activities and metabolism within the body .

Daphnetin shares structural similarities with several other compounds but possesses unique characteristics that distinguish it:

Compound NameStructural FeaturesUnique Aspects
CoumarinBasic coumarin structureLacks additional hydroxyl groups
UmbelliferoneHydroxycoumarin with one hydroxylFewer hydroxyl groups; less potent antioxidant
ScopoletinContains methoxy groupDifferent functional groups affecting solubility
7-HydroxycoumarinHydroxyl at position 7Similar but lacks hydroxyl at position 8

Daphnetin's unique arrangement of hydroxyl groups contributes significantly to its enhanced biological activity compared to these similar compounds. Its strong antioxidant capacity and specific anti-inflammatory effects make it a valuable compound for further research and application in health-related fields .

Daphnetin, systematically named 7,8-dihydroxy-2H-chromen-2-one, belongs to the hydroxycoumarins class of organic compounds, specifically categorized as a 7,8-dihydroxycoumarin. This compound carries the molecular formula C9H6O4 and maintains a molecular weight of 178.14 Da. The Chemical Abstracts Service (CAS) has assigned daphnetin the registry number 486-35-1, which serves as its unique chemical identifier in scientific databases worldwide. The compound's IUPAC name reflects its structural characteristics, indicating the presence of two hydroxyl groups positioned at the 7th and 8th carbon atoms of the coumarin backbone.

The structural configuration of daphnetin features a fused benzene ring system with an α-pyrone ring, characteristic of all coumarin derivatives. The InChI key for daphnetin is ATEFPOUAMCWAQS-UHFFFAOYSA-N, providing a standardized representation of its molecular structure. The compound exhibits specific physicochemical properties that contribute to its biological activity, including high solubility in organic solvents and moderate solubility in water. Daphnetin crystallizes as a white to yellow powder with a distinct melting point of 256°C, indicating its thermal stability under standard laboratory conditions.

PropertyValueReference
Molecular FormulaC9H6O4
Molecular Weight178.14 Da
CAS Number486-35-1
Melting Point256°C
IUPAC Name7,8-dihydroxy-2H-chromen-2-one
InChI KeyATEFPOUAMCWAQS-UHFFFAOYSA-N

The compound's classification within the broader coumarin family places it among phenylpropanoids and polyketides, specifically within the coumarins and derivatives class. This taxonomic positioning reflects daphnetin's biosynthetic origins and its structural relationship to other naturally occurring coumarins. The presence of the two hydroxyl groups in the 7,8-positions distinguishes daphnetin from other coumarin derivatives and contributes significantly to its unique pharmacological profile. These structural features enable daphnetin to participate in various biochemical interactions, including hydrogen bonding and metal chelation, which are crucial for its biological activities.

Historical Background and Discovery

The discovery and isolation of daphnetin traces back to the systematic investigation of plants belonging to the genus Daphne, from which the compound derives its name. Historical records indicate that daphnetin was first isolated from Daphne species, flowering shrubs comprising several dozen species found across Europe, Asia, and North Africa. The nomenclature "daphnetin" directly reflects its botanical origin, establishing a clear connection between the compound and its natural source material. Early phytochemical investigations of Daphne plants revealed the presence of multiple bioactive compounds, with daphnetin emerging as one of the most significant secondary metabolites.

The initial characterization of daphnetin occurred during systematic studies of coumarin derivatives in medicinal plants, where researchers sought to identify and isolate compounds responsible for the therapeutic properties traditionally attributed to Daphne species. Traditional Chinese medicine has historically utilized daphnetin-containing plants for treating various ailments, including rheumatoid arthritis and coagulopathy, establishing a foundation for modern scientific investigation. The compound's recognition in traditional medical systems provided early indicators of its potential therapeutic value, guiding subsequent research efforts.

Modern synthetic approaches to daphnetin production have been developed to overcome limitations associated with natural extraction. Chemists have established multiple synthetic pathways to facilitate large-scale production of daphnetin, addressing the challenges posed by limited natural availability. These synthetic methodologies have enabled expanded research into daphnetin's properties and applications, supporting both basic research and potential clinical development. The development of efficient synthetic routes represents a crucial advancement in making daphnetin more accessible for pharmaceutical research and potential therapeutic applications.

Natural Occurrence and Distribution

Daphnetin exhibits a relatively restricted natural distribution, primarily occurring in plants of the genus Daphne, which encompasses approximately 50-95 species of flowering shrubs distributed across temperate regions of Europe, Asia, and North Africa. The Thymelaeaceae family, to which Daphne belongs, shows a predominantly Southern Hemisphere distribution with notable concentrations in Australia and tropical Africa, though Daphne species specifically favor temperate northern regions. Within Daphne plants, daphnetin occurs as both the free compound and as glycosidic derivatives, most notably daphnin (daphnetin 7-β-D-glucopyranoside).

Beyond the Daphne genus, daphnetin has been identified in Matricaria chamomilla, commonly known as chamomile, expanding its natural occurrence beyond the original taxonomic family. This discovery in chamomile suggests that daphnetin biosynthesis may be more widespread than initially recognized, occurring in phylogenetically distinct plant lineages. Additional investigations have revealed daphnetin's presence in chickpea and watermelon, indicating its potential role as a biomarker for consumption of these food products. The compound's occurrence in diverse plant species suggests multiple evolutionary pathways for its biosynthesis and potential ecological functions.

The biosynthetic pathway leading to daphnetin formation involves enzymatic processes characteristic of coumarin metabolism in plants. Daphnetin can undergo enzymatic glycosylation catalyzed by O-dihydroxy coumarin 7-O-glucosyltransferase to yield daphnin, its 7-O-glucoside derivative. In Daphne odora and related species, daphnin formation occurs through conversion from p-glucosyl oxycinnamic acid, with subsequent potential conversion to 8-glucoside through transglucosidase activity. This enzymatic machinery demonstrates the sophisticated biochemical pathways plants employ to produce and modify coumarin derivatives like daphnetin.

Plant SpeciesFamilyGeographic DistributionCompound FormReference
Daphne speciesThymelaeaceaeEurope, Asia, North AfricaFree daphnetin, daphnin
Matricaria chamomillaAsteraceaeWorldwide (cultivated)Daphnetin, daphnin
Cicer arietinum (Chickpea)FabaceaeMediterranean, Middle EastDaphnetin
Citrullus lanatus (Watermelon)CucurbitaceaeAfrica (native), worldwideDaphnetin

The ecological significance of daphnetin in these plant species remains an active area of investigation, with potential roles including antimicrobial defense, herbivore deterrence, and allelopathic interactions with other plants. The compound's strong antibacterial properties observed in laboratory studies suggest that daphnetin may serve as a natural defense mechanism against pathogenic microorganisms in plant tissues. Understanding the natural distribution and ecological function of daphnetin provides important context for its pharmacological properties and guides strategies for sustainable sourcing or synthetic production for therapeutic applications.

Molecular Structure and Formula

Daphnetin is a naturally occurring coumarin derivative with the molecular formula C₉H₆O₄ and a molecular weight of 178.14 g/mol [1] [2]. The compound is systematically named 7,8-dihydroxy-2H-chromen-2-one, reflecting its structural foundation as a benzopyran derivative [3]. The chemical structure consists of a fused ring system comprising a benzene ring and a pyran-2-one lactone ring, with hydroxyl groups positioned at the 7 and 8 positions of the benzene moiety [1] [4].

The structural framework of daphnetin represents a benzo-α-pyrone configuration, where the oxygen atom occupies position 1, followed by the carbonyl carbon at position 2 [13]. This arrangement creates a planar molecular geometry characteristic of coumarin compounds [25]. The presence of adjacent hydroxyl groups at positions 7 and 8 forms a catechol moiety, which is fundamental to the compound's chemical and biological properties [6] [13].

The molecular structure can be represented by the SMILES notation: C1=CC(=C(C2=C1C=CC(=O)O2)O)O, and the InChI key: ATEFPOUAMCWAQS-UHFFFAOYSA-N [4] [7]. The compound exhibits a polar surface area of 70.67000 Ų and an exact mass of 178.026611 Da [25].

Physical Properties and Characteristics

Daphnetin presents as a white to light yellow crystalline solid that is odorless and tasteless under standard conditions [8] [26]. The compound exhibits a melting point of 265-268°C with decomposition, indicating thermal instability at elevated temperatures [8] [25]. The predicted density is 1.6 ± 0.1 g/cm³, while the predicted boiling point reaches 430.4 ± 45.0°C at 760 mmHg [25].

The solubility profile of daphnetin varies significantly across different solvents [8] [20]. In aqueous solutions, the compound demonstrates limited solubility with an equilibrium solubility of 176.7 μg/mL [8]. Solubility improves in organic solvents, with methanol showing an equilibrium solubility of 485.4 μg/mL and ethanol displaying solubility of 230.06 μg/mL [8]. The compound is also soluble in dimethyl sulfoxide, making it suitable for various analytical and research applications [4] [26].

The partition coefficient (LogP) values range from 0.77 to 0.884, indicating moderate lipophilicity [8] [25]. The predicted pKa value is 7.61 ± 0.20, suggesting that daphnetin exists in both protonated and deprotonated forms under physiological pH conditions [8]. The vapor pressure is negligible at 0.0 ± 1.1 mmHg at 25°C, indicating low volatility [25]. The compound exhibits an index of refraction of 1.689 and a flash point of 184.5 ± 22.2°C [25].

Spectroscopic Profile

Nuclear magnetic resonance spectroscopy provides detailed structural characterization of daphnetin [6] [28]. In ¹H NMR spectra recorded in DMSO-d₆, the coumarin protons appear as characteristic doublets: H-3 at δ 6.19 (d, J=9.6 Hz) and H-4 at δ 7.90 (d, J=9.0 Hz) [28] [29]. The aromatic protons of the benzene ring are observed at δ 7.01 (d, J=8.4 Hz) for H-5 and δ 6.80 (t, J=7.8 Hz) for H-6 [29]. The hydroxyl groups appear as broad singlets at δ 9.33 and δ 10.01, confirming the presence of the catechol functionality [29].

¹³C NMR spectroscopy reveals the carbonyl carbon at δ 160.4, characteristic of the lactone functionality [28] [29]. The coumarin carbons appear at δ 111.2 (C-3) and δ 143.7 (C-4), while the hydroxylated carbons of the catechol group are observed at δ 149.7 (C-7) and δ 132.1 (C-8) [29]. These chemical shifts are consistent with the electron-withdrawing effects of the hydroxyl groups and the aromatic system [6].

Infrared spectroscopy demonstrates characteristic absorption bands that confirm the structural features of daphnetin [9] [30]. The O-H stretching vibrations appear at 3572 cm⁻¹, indicating the presence of phenolic hydroxyl groups [30]. The carbonyl stretch of the lactone functionality is observed at 1718 cm⁻¹, while aromatic C=C stretches appear at 1573 cm⁻¹ [30]. Additional bands at 1073 cm⁻¹ correspond to C-O stretching vibrations [30].

Mass spectrometry analysis shows the molecular ion peak [M+H]⁺ at m/z 179, confirming the molecular formula [28] [30]. Ultraviolet-visible spectroscopy reveals absorption maxima at 320 nm and 385 nm in methanol [11]. The compound exhibits fluorescence properties with monomer emission at 445 nm and excimer formation at 535 nm under specific conditions [11].

Chemical Reactivity Parameters

Daphnetin exhibits significant chemical reactivity due to its catechol moiety and lactone functionality [13] [15]. The compound functions as a potent protein kinase inhibitor, demonstrating competitive inhibition with respect to adenosine triphosphate for epidermal growth factor receptor tyrosine kinase with an IC₅₀ value of 7.67 μM [15]. For serine/threonine-specific protein kinases, daphnetin shows IC₅₀ values of 9.33 μM for cyclic adenosine monophosphate-dependent protein kinase and 25.01 μM for protein kinase C [15].

The compound undergoes enzymatic glucuronidation reactions catalyzed by UDP-glucuronosyltransferases, particularly UGT1A6 and UGT1A9 isoforms [29]. This biotransformation results in the formation of 7-O-glucuronide and 8-O-glucuronide metabolites, representing the primary metabolic pathways [29]. The catechol group is also susceptible to methylation by catechol-O-methyltransferase, contributing to metabolic elimination [6].

Daphnetin demonstrates strong antioxidant properties through multiple mechanisms [6] [17]. The compound exhibits free radical scavenging activity with an EC₅₀ value of 46.20 μM in 2,2'-diphenyl-1-picrylhydrazyl assays [6]. In 2,2'-azinobis-(3-ethylbenzthiazoline-6-sulfonate) cation assays, the EC₅₀ value is 159.34 μM [6]. The ferric reducing antioxidant power demonstrates the compound's ability to donate electrons and reduce metal ions [17].

The compound also exhibits enzyme inhibition properties against digestive enzymes [19]. Daphnetin demonstrates competitive inhibition of human salivary α-amylase, pancreatic α-amylase, and α-glucosidase, indicating potential applications in glucose metabolism regulation [19]. The inhibition mechanism involves competitive binding at the enzyme active sites [19].

Structure-Activity Relationships

Structure-activity relationship studies reveal that the catechol moiety at positions 7 and 8 is essential for the biological activity of daphnetin [6] [13]. The adjacent hydroxyl groups enable intramolecular hydrogen bonding and contribute to the compound's antioxidant capacity through electron donation mechanisms [17] [35]. Modification or protection of these hydroxyl groups significantly reduces biological activity, as demonstrated by diacetyl daphnetin derivatives showing dramatically decreased antioxidant activity with EC₅₀ values exceeding 698 μM [6].

Substitution at the C-4 position produces varying effects on antioxidant activity [6] [17]. The introduction of electron-withdrawing hydrophilic groups, particularly carboxyl functionality, enhances antioxidant capacity [17]. 4-carboxymethyl daphnetin demonstrates the strongest antioxidant activity among tested derivatives with an EC₅₀ value of 31.38 μM in 2,2'-diphenyl-1-picrylhydrazyl assays [6] [17]. This derivative also exhibits improved metabolic stability with a five-fold longer half-life compared to the parent compound [6].

Electron-withdrawing groups at C-4, such as trifluoromethyl substituents, show minimal improvement in antioxidant activity with EC₅₀ values of 45.69 μM [6]. Conversely, electron-donating groups like methyl substituents reduce antioxidant activity, with 4-methyl daphnetin showing an EC₅₀ value of 85.63 μM [6]. Hydrophobic phenyl group substitutions at both C-3 and C-4 positions negatively impact antioxidant activity [17].

Modifications at the C-3 position demonstrate different structure-activity patterns [6] [13]. 3-carboxyl substitution produces moderate enhancement with an EC₅₀ value of 37.67 μM, while 3-phenyl substitution shows slight improvement at 43.67 μM [6]. However, the positive effects of electron-withdrawing groups are less pronounced at C-3 compared to C-4 substitutions [17].

The structure-activity relationships extend to protein kinase inhibition, where the hydroxylation at C-8 appears essential for inhibitory activity [15]. Comparison with other coumarin derivatives lacking the C-8 hydroxyl group shows significantly reduced or absent protein kinase inhibitory effects [15]. The planar structure and electron distribution within the aromatic system contribute to binding affinity and selectivity for various molecular targets [13] [24].

Table 1: Physical and Chemical Properties of Daphnetin

PropertyValueSource/Method
Molecular FormulaC₉H₆O₄Chemical Database
Molecular Weight178.14 g/molCalculated
Melting Point265-268°C (dec.)Experimental
Density1.6 ± 0.1 g/cm³Predicted
Boiling Point430.4 ± 45.0°CPredicted
pKa (predicted)7.61 ± 0.20Predicted
LogP0.77-0.884Experimental/Predicted
Solubility in Water176.7 μg/mLExperimental
Solubility in Methanol485.4 μg/mLExperimental
Solubility in Ethanol230.06 μg/mLExperimental

Table 2: Spectroscopic Characteristics of Daphnetin

TechniqueAssignment/FragmentValue/Chemical Shift
¹H NMR (DMSO-d₆)H-3 (coumarin)δ 6.19 (d, J=9.6 Hz)
¹H NMR (DMSO-d₆)H-4 (coumarin)δ 7.90 (d, J=9.0 Hz)
¹H NMR (DMSO-d₆)OH groupsδ 9.33, 10.01 (brs)
¹³C NMR (DMSO-d₆)C-2 (carbonyl)δ 160.4
¹³C NMR (DMSO-d₆)C-7δ 149.7
¹³C NMR (DMSO-d₆)C-8δ 132.1
IR (KBr)O-H stretch3572 cm⁻¹
IR (KBr)C=O stretch (lactone)1718 cm⁻¹
MS (ESI+)Molecular ion [M+H]⁺m/z 179

Table 3: Structure-Activity Relationship of Daphnetin Derivatives

Structural ModificationAntioxidant Activity (DPPH EC₅₀)Key Findings
Parent compound46.20 μMBaseline activity
4-Carboxymethyl substitution31.38 μMEnhanced activity + stability
4-Trifluoromethyl substitution45.69 μMMinimal improvement
4-Methyl substitution85.63 μMReduced activity
3-Carboxyl substitution37.67 μMModerate enhancement
Catechol group protection698.04 μMSignificant activity loss

Daphnetin demonstrates widespread occurrence across multiple species within the genus Daphne, which belongs to the family Thymelaeaceae [1] [2]. The genus Daphne comprises approximately 70-95 species distributed primarily throughout Asia, Europe, and parts of North Africa [1] [3]. These deciduous and evergreen shrubs represent the primary natural source of daphnetin in the plant kingdom [4] [5].

Daphne giraldii Nitsche serves as the most significant source of daphnetin, with this species being officially recorded in the Chinese Pharmacopeia as the source of Cortex Daphnes [6]. This species is predominantly distributed across the provinces of Gansu, Shaanxi, Qinghai, and Sichuan in China [6]. Research has demonstrated that Daphne giraldii contains the highest concentrations of daphnetin among all Daphne species, making it the primary commercial source for daphnetin extraction [7] [8].

Daphne gnidium Linnaeus represents another important source, widely distributed throughout the Mediterranean Basin, including Spain, France, Italy, and North African regions [9]. This species has been shown to contain moderate levels of daphnetin in both its leaves and bark tissues [9]. The sclerophyllous characteristics of Daphne gnidium, including evergreen coriaceous leaves and fleshy fruits, have been associated with its coumarin content [10].

Daphne mezereum Linnaeus, commonly known as mezereon, is native to Europe and western Asia [11] [12]. This species contains daphnetin primarily in its bark and berries, though these parts also contain other toxic compounds such as mezerein and daphne toxin [11]. Daphne oleoides Schreber has been identified as a source of daphnetin in the Mediterranean regions and Kashmir, India, with the compound being successfully isolated from the aerial parts of this species [13] [14].

Additional species contributing to daphnetin distribution include Daphne tangutica Maxim and Daphne retusa Hemsl, both found in Chinese provinces [6]. Daphne genkwa Siebold and Zucc, distributed across China, Korea, and Japan, contains lower levels of daphnetin primarily in its flower buds [15]. Daphne papyracea Wall, found in the Himalayan regions and China, contains daphnetin primarily as its glucoside derivative daphnin [16].

SpeciesGeographic DistributionPart UsedDaphnetin Content
Daphne giraldii NitscheChina (Gansu, Shaanxi, Qinghai, Sichuan)Root bark, stem barkHigh (primary source)
Daphne gnidium L.Mediterranean Basin (Spain, France, Italy, North Africa)Leaves, barkModerate
Daphne mezereum L.Europe, Western AsiaBark, berriesPresent
Daphne oleoides Schreb.Mediterranean, Kashmir (India)Aerial partsPresent (isolated)
Daphne tangutica Maxim.China (Gansu, Shaanxi, Qinghai)Root barkPresent
Daphne retusa Hemsl.China (Sichuan, Tibet)Root barkPresent
Daphne genkwa Siebold & Zucc.China, Korea, JapanFlower budsLow
Daphne papyracea Wall.Himalayas, ChinaBarkPresent (as glucoside)

Occurrence in Matricaria chamomilla

Matricaria chamomilla Linnaeus, commonly known as German chamomile, represents a significant non-Daphne source of daphnetin [17] [18]. This annual herb from the Asteraceae family is widely distributed across temperate regions of Europe, Asia, and has been naturalized in many other parts of the world [19] [20].

The presence of daphnetin and its derivatives in Matricaria chamomilla was first confirmed through advanced analytical techniques including High Performance Liquid Chromatography coupled with Diode Array Detection and Mass Spectrometry (HPLC-DAD-MS) [18] [21]. Petrul'ová-Poracká and colleagues reported for the first time the identification of three significant coumarins in methanolic extracts of Matricaria chamomilla: skimmin (umbelliferone-7-O-β-D-glucoside), daphnin (daphnetin-7-O-β-D-glucoside), and free daphnetin (7,8-dihydroxycoumarin) [18] [21].

The distribution of daphnetin within Matricaria chamomilla varies significantly across different plant parts. Flower heads (capitula) represent the primary site of daphnetin accumulation, containing both free daphnetin and its glucosylated form daphnin [22]. These structures serve as the main commercial source for chamomile-derived daphnetin extraction [23] [22]. Leaves and aerial parts also contain appreciable quantities of daphnin and related coumarin derivatives, though generally at lower concentrations than the flowers [18] [22].

Root tissues of Matricaria chamomilla have been shown to contain various coumarin glycosides, including compounds with similar fragmentation patterns to daphnin [23]. Recent comprehensive phytochemical characterization using HPLC-DAD-MS techniques revealed the presence of multiple coumarin derivatives in root extracts, including fraxin, aesculin, and isofraxidin-7-glucoside alongside daphnin [23].

The occurrence of daphnetin in Matricaria chamomilla appears to be influenced by genetic factors, with diploid and tetraploid varieties showing different coumarin profiles [18]. Environmental factors, including soil conditions, climate, and stress factors, also significantly impact the accumulation of daphnetin and related coumarins in chamomile tissues [24] [21].

Plant PartDaphnetin FormExtraction MethodDetection Method
Flowers (capitula)Free daphnetin, daphnin (7-O-glucoside)Methanol, ethanol extractionHPLC-DAD-MS, NMR
LeavesDaphnin, skimminAqueous-alcoholic extractionHPLC-UV, LC-MS
RootsCoumarin glycosides (including daphnin)Successive solvent extractionHPLC-MS/MS
Aerial parts (mixed)Multiple coumarin derivativesSteam distillation, solvent extractionTLC, HPLC

Biosynthetic Pathways via Shikimate

Daphnetin biosynthesis follows the well-established shikimate pathway, which serves as the primary route for aromatic amino acid production in plants, bacteria, fungi, and algae [25] [26]. This pathway represents a crucial branch point leading to the formation of diverse secondary metabolites, including coumarins such as daphnetin [27] [28].

The shikimate pathway initiation begins with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) catalyzed by 3-deoxy-D-arabinoheptulosonate 7-phosphate synthase (DAHPS) [25]. This enzyme represents the first committed step in aromatic amino acid biosynthesis and is subject to complex feedback regulation by downstream products [25]. The resulting 3-deoxy-D-arabinoheptulosonate 7-phosphate (DAHP) undergoes a series of transformations including cyclization, dehydration, and reduction to form shikimate [25].

Aromatic amino acid formation proceeds through chorismate, which serves as the branch point for the biosynthesis of phenylalanine, tyrosine, and tryptophan [25] [29]. For daphnetin biosynthesis, the pathway primarily utilizes L-phenylalanine and, to a lesser extent, L-tyrosine as starting materials [26] [30]. These aromatic amino acids are subsequently channeled into the phenylpropanoid pathway through the action of phenylalanine ammonia-lyase (PAL) [27] [28].

Phenylpropanoid pathway entry represents the crucial transition from primary to secondary metabolism [27] [31]. PAL catalyzes the non-oxidative deamination of L-phenylalanine to produce cinnamic acid, eliminating ammonia in the process [28] [31]. This reaction is often considered the first committed step in phenylpropanoid biosynthesis and is highly regulated in response to environmental stimuli and developmental cues [27].

Cinnamic acid hydroxylation is mediated by cinnamic acid 4-hydroxylase (C4H), a cytochrome P450 enzyme that introduces a hydroxyl group at the para position to yield p-coumaric acid [28] [31]. This compound serves as a central intermediate for multiple biosynthetic pathways, including lignin, flavonoid, and coumarin biosynthesis [27].

Coumarin-specific biosynthesis diverges from the general phenylpropanoid pathway through ortho-hydroxylation reactions catalyzed by specific cytochrome P450 enzymes [28]. These enzymes introduce hydroxyl groups at the ortho position relative to the side chain, creating the necessary substrate for lactonization [32] [28]. The resulting ortho-hydroxycinnamic acids undergo spontaneous or enzyme-catalyzed cyclization to form the basic coumarin ring structure [28].

Daphnetin formation requires additional hydroxylation reactions at positions C-7 and C-8 of the coumarin ring [26] [30]. Research has identified specific O-methyltransferases capable of modifying daphnetin, suggesting the existence of dedicated enzymatic machinery for daphnetin metabolism [30]. The enzyme daphnetin O-methyltransferase has been characterized and shown to specifically methylate position 8 of daphnetin, producing 7-hydroxy-8-methoxycoumarin [30].

Environmental factors significantly influence daphnetin biosynthesis through the shikimate pathway. Cold acclimation and photosystem II excitation pressure have been shown to upregulate the expression of key enzymes in both the shikimate and phenylpropanoid pathways, leading to increased daphnetin production [30]. Iron deficiency also enhances coumarin biosynthesis through the activation of specific transcription factors that regulate phenylpropanoid gene expression [28].

Pathway StageKey Enzyme/ProcessSubstrateProduct
Shikimate pathway initiationDAHP synthasePhosphoenolpyruvate + Erythrose-4-phosphateDAHP
Aromatic amino acid formationAromatic amino acid aminotransferaseShikimate derivativesL-Phenylalanine, L-Tyrosine
Phenylpropanoid pathway entryPhenylalanine ammonia-lyase (PAL)L-PhenylalanineCinnamic acid
Cinnamic acid formationCinnamic acid 4-hydroxylase (C4H)Cinnamic acidp-Coumaric acid
Ortho-hydroxylationCytochrome P450 enzymesp-Coumaric acid derivativesortho-Hydroxycinnamic acids
Coumarin ring formationLactonizationortho-Hydroxycinnamic acidsSimple coumarins
Daphnetin formationHydroxylation at C-7 and C-8Simple coumarinsDaphnetin (7,8-dihydroxycoumarin)

Extraction and Isolation Methodologies

The extraction and isolation of daphnetin from natural sources requires carefully optimized methodologies to ensure maximum yield while maintaining compound integrity [13] [8]. Various extraction techniques have been developed and validated for daphnetin recovery from both Daphne species and Matricaria chamomilla [14] [7].

Solvent extraction methodologies represent the most widely employed approach for daphnetin isolation [13] [8]. Methanol and ethanol, either pure or in aqueous solutions, demonstrate superior extraction efficiency for daphnetin due to their ability to solubilize both free daphnetin and its glycosylated derivatives [8] [33]. Research has established that 70% methanol provides optimal extraction conditions, yielding higher concentrations of daphnetin compared to other solvent compositions [8]. The extraction process typically involves shade-dried plant material processed through a 200-mesh screen to ensure uniform particle size [8].

Ultrasonic extraction has emerged as an efficient technique for enhancing daphnetin recovery [8]. This method utilizes high-frequency sound waves to disrupt plant cell walls, facilitating the release of intracellular compounds [8]. Optimal conditions for ultrasonic extraction include 70% methanol as the extraction solvent, temperature maintained at 25-50°C, and extraction duration of 45 minutes [8]. This technique significantly reduces extraction time compared to conventional maceration while improving yield [8].

Percolation methods involve the continuous passage of solvent through packed plant material, allowing for comprehensive extraction of target compounds [13] [14]. For daphnetin extraction, chloroform:methanol systems in ratios of 9:1 have proven effective for initial crude extraction [13] [14]. This method requires longer extraction times (24-48 hours) but provides thorough extraction of both polar and semi-polar compounds [13].

Steam distillation serves a specialized role in daphnetin extraction, primarily for the concurrent recovery of essential oils and volatile coumarin derivatives [23]. While daphnetin itself is not volatile, this method can be combined with subsequent solvent extraction to provide comprehensive phytochemical recovery [23].

Chromatographic purification follows initial extraction and represents a critical step in daphnetin isolation [13] [14]. Silica gel column chromatography using gradient elution systems provides effective separation of daphnetin from other plant constituents [13] [14]. The typical elution sequence begins with low-polarity solvents (petroleum ether) and gradually increases polarity through chloroform:methanol mixtures [13] [34]. Final purification often requires recrystallization from methanol to achieve pharmaceutical-grade purity [13].

Preparative High Performance Liquid Chromatography (preparative HPLC) represents the most advanced purification technique for daphnetin isolation [35]. This method provides excellent resolution and can achieve purities exceeding 95% [13]. Reverse-phase C18 columns with acetonitrile:water mobile phases containing formic acid modifiers demonstrate optimal separation characteristics [7] [35].

Supercritical fluid extraction using carbon dioxide with polar co-solvents offers an environmentally friendly alternative for daphnetin extraction [36]. This method provides high selectivity and eliminates the need for organic solvent removal, though it requires specialized equipment and optimization for each plant matrix [36].

Quality control during extraction requires careful monitoring of temperature, pH, and light exposure, as daphnetin can undergo degradation under harsh conditions [13] [35]. The use of antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) during extraction can help preserve daphnetin integrity [35].

Method TypeSolvent SystemTemperatureTimeEfficiency
Solvent extractionMethanol (70-100%), Ethanol (60-100%)Room temperature to 60°C2-24 hoursGood for polar compounds
Ultrasonic extraction70% methanol, ethanol-water mixtures25-50°C30-60 minutesEnhanced extraction rate
PercolationChloroform:methanol (9:1)Room temperature24-48 hoursComprehensive extraction
Steam distillationWater (essential oil)100°C2-4 hoursLimited to volatile compounds
Supercritical fluid extractionCO2 with co-solvents40-80°C1-3 hoursHigh selectivity

Quantitative Analysis Techniques

Accurate quantitative determination of daphnetin requires sophisticated analytical methodologies capable of achieving high sensitivity, specificity, and reproducibility [7] [37]. Various chromatographic and spectroscopic techniques have been developed and validated for daphnetin quantification in plant extracts and pharmaceutical preparations [13] [8].

High Performance Liquid Chromatography with Ultraviolet/Diode Array Detection (HPLC-UV/DAD) represents the most widely employed technique for daphnetin quantification [13] [7] [8]. This method utilizes reverse-phase C18 columns with acetonitrile:water mobile phases containing 0.5% formic acid [7] [8]. Detection is typically performed at 325-327 nm, which corresponds to the maximum absorption wavelength of daphnetin [13] [8]. The method demonstrates excellent linearity across the range of 5-1000 μg/L with limits of detection (LOD) ranging from 0.1-1 μg/L [7] [8].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and specificity for daphnetin quantification [37]. This technique enables simultaneous determination of daphnetin alongside its metabolites daphnoretin and daphneticin [37]. The method utilizes electrospray ionization in negative mode, monitoring specific mass transitions for each analyte [37]. Linear ranges typically span 1-500 μg/L with LOD values as low as 0.05-0.5 μg/L [37]. Method validation demonstrates intraday and interday precision with relative standard deviations below 15% [37].

Ultra Performance Liquid Chromatography with Photodiode Array Detection (UPLC-PDA) offers improved resolution and reduced analysis time compared to conventional HPLC [38]. This technique employs sub-2-micron particle size columns and higher operating pressures to achieve enhanced separation efficiency [38]. Detection wavelengths ranging from 280-330 nm allow for comprehensive monitoring of coumarin derivatives [38]. The method provides linear responses across 0.5-100 μg/mL with LOD values of 0.1-0.5 μg/mL [38].

Thin Layer Chromatography with Densitometric Detection (TLC-densitometry) serves as a cost-effective alternative for daphnetin quantification [7]. This technique utilizes silica gel plates with chloroform:methanol:water mobile phases [7]. Detection is performed through UV absorption at 254 nm or fluorescence quenching at 366 nm [7]. While less sensitive than chromatographic methods, TLC-densitometry provides linear responses across 0.1-10 μg per spot with LOD values of 0.01-0.1 μg per spot [7].

Method validation protocols for daphnetin quantification follow International Conference on Harmonisation (ICH) guidelines [8]. Critical validation parameters include linearity assessment across the working range, precision evaluation through repeatability and intermediate precision studies, accuracy determination via recovery experiments, and robustness testing under varied analytical conditions [8]. System suitability parameters including retention time reproducibility, peak symmetry, and resolution must meet predefined acceptance criteria [8].

Sample preparation techniques significantly impact analytical accuracy and precision [8]. Standard protocols involve homogenization of dried plant material through 200-mesh sieves, followed by extraction with validated solvent systems [8]. Internal standards such as schisandrin or umbelliferone are frequently employed to compensate for extraction variability and instrument drift [37]. Sample cleanup using solid-phase extraction or liquid-liquid extraction may be necessary to remove interfering matrix components [37].

Fingerprinting approaches complement quantitative analysis by providing comprehensive chemical profiles of daphnetin-containing extracts [8]. These methods employ pattern recognition algorithms including similarity analysis, hierarchical cluster analysis, and principal component analysis to characterize sample authenticity and quality [8]. Common characteristic peaks representing major phytochemical constituents are identified and used for quality control purposes [8].

Stability studies demonstrate that daphnetin remains stable in methanolic solutions for extended periods when stored under appropriate conditions [13] [35]. Light protection and refrigerated storage are essential for maintaining analyte integrity [35]. Forced degradation studies under acidic, basic, oxidative, and thermal stress conditions help establish analytical method specificity [35].

Analytical MethodDetection WavelengthMobile PhaseLinear RangeLOD/LOQ
HPLC-UV/DAD325-327 nmAcetonitrile:0.5% formic acid water5-1000 μg/LLOD: 0.1-1 μg/L
HPLC-MS/MSMS detectionMethanol:water gradients1-500 μg/LLOD: 0.05-0.5 μg/L
LC-ESI-MSMS detectionAcetonitrile:water with formic acid10-1000 ng/mLLOD: 1-5 ng/mL
TLC densitometry254-366 nmChloroform:methanol:water0.1-10 μg/spotLOD: 0.01-0.1 μg/spot
UPLC-PDA280-330 nmAcetonitrile:phosphate buffer0.5-100 μg/mLLOD: 0.1-0.5 μg/mL

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

178.02660867 g/mol

Monoisotopic Mass

178.02660867 g/mol

Heavy Atom Count

13

Melting Point

262.0 掳C

UNII

XC84571RD2

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

486-35-1

Wikipedia

Daphnetin

Dates

Last modified: 08-15-2023
Rajniak et al. Biosynthesis of redox-active metabolites in response to iron deficiency in plants. Nature Chemical Biology, doi: 10.1038/s41589-018-0019-2, published online 26 March 2018

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